molecular formula C14H16FN3O B13296616 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane

Cat. No.: B13296616
M. Wt: 261.29 g/mol
InChI Key: CKFFEVRZUVBUMZ-UHFFFAOYSA-N
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Description

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane is a heterocyclic compound featuring an oxadiazole ring fused with an azepane ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzohydrazide with a suitable azepane derivative under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification process may involve crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Scientific Research Applications

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its target . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane is unique due to its combination of an azepane ring with an oxadiazole ring and a fluorophenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16FN3O

Molecular Weight

261.29 g/mol

IUPAC Name

3-(azepan-2-yl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H16FN3O/c15-11-7-5-10(6-8-11)14-17-13(18-19-14)12-4-2-1-3-9-16-12/h5-8,12,16H,1-4,9H2

InChI Key

CKFFEVRZUVBUMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2=NOC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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